Picrasinol B

Description

Properties

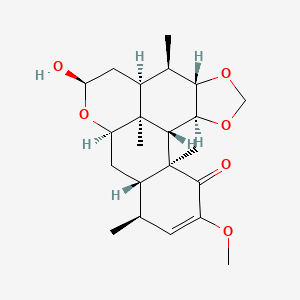

Molecular Formula |

C22H32O6 |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(1S,2S,6S,7R,8S,10R,12R,14S,15S,19S,20S)-10-hydroxy-17-methoxy-7,15,19,20-tetramethyl-3,5,11-trioxapentacyclo[10.7.1.02,6.08,20.014,19]icos-16-en-18-one |

InChI |

InChI=1S/C22H32O6/c1-10-6-14(25-5)20(24)22(4)12(10)7-15-21(3)13(8-16(23)28-15)11(2)17-18(19(21)22)27-9-26-17/h6,10-13,15-19,23H,7-9H2,1-5H3/t10-,11-,12+,13+,15-,16-,17+,18-,19+,21-,22+/m1/s1 |

InChI Key |

OKSYGNZRHZRPCI-UAWKXHJYSA-N |

Isomeric SMILES |

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@H]5[C@H]([C@@H]([C@@H]4C[C@@H](O3)O)C)OCO5)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C5C(C(C4CC(O3)O)C)OCO5)C)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Picrasinol B can be isolated from the stem bark of Picrasma ailanthoides PLANCHON . The isolation process involves spectral analyses and chemical transformations to establish its structure . The compound is typically extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: The use of advanced chromatographic techniques and spectral analysis ensures the purity and quality of the compound for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Picrasinol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often derivatives of the original compound with enhanced or modified biological activities.

Scientific Research Applications

Picrasinol B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. In biology and medicine, this compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities . In the industry, it is used in the development of new pharmaceuticals and other bioactive products.

Mechanism of Action

The mechanism of action of Picrasinol B involves its interaction with specific molecular targets and pathways within the body. The compound exerts its effects by modulating various biochemical processes, including enzyme activity and signal transduction pathways. These interactions lead to the observed biological activities, such as anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- Functional Group Variation: Nigakilactone A (C₂₁H₃₀O₇) has one fewer carbon but an extra hydroxyl group compared to this compound, which may enhance solubility and antioxidant capacity .

2.2. Pharmacological Implications

- Anti-Cancer Potential: Quassinoids like this compound and Nigakilactone A exhibit cytotoxicity against cancer cell lines, possibly due to epoxy ring-mediated apoptosis induction .

- Metabolic Stability: Glycosylated derivatives (e.g., Javanicinoside L) may have prolonged half-lives compared to non-glycosylated counterparts like this compound .

- Synergistic Effects : Structural analogs often work synergistically in plant extracts, enhancing overall efficacy in traditional formulations .

Q & A

Q. What are the validated protocols for isolating Picrasinol B from natural sources, and how can purity be ensured?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Purity verification requires analytical methods such as NMR (¹H/¹³C), mass spectrometry, and HPLC-DAD. For reproducibility, document solvent ratios, temperature, and column parameters. Cross-reference with published spectral data to confirm identity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodological Answer: Combine multiple spectroscopic techniques:

- ¹H/¹³C NMR for carbon backbone and functional groups.

- HRMS for molecular formula confirmation.

- IR spectroscopy to identify key functional groups (e.g., hydroxyl, carbonyl). Compare results with literature data and use computational tools (e.g., DFT calculations) for ambiguous signals. Reproducibility requires standardized sample preparation and instrument calibration .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity, and how are controls optimized?

Methodological Answer: Common assays include:

- MTT assay for cytotoxicity (using cancer cell lines like HepG2 or MCF-7).

- Enzyme inhibition assays (e.g., COX-2, α-glucosidase).

- Antioxidant assays (DPPH, FRAP). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts. Use triplicate measurements and statistical validation (e.g., ANOVA) to ensure reliability .

Advanced Research Questions

Q. How to design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Synthesize derivatives with modifications to key functional groups (e.g., hydroxyl, methoxy).

- Test derivatives in parallel bioassays (e.g., anti-inflammatory, antiproliferative).

- Use computational modeling (molecular docking, QSAR) to predict binding affinities. Apply the PICOT framework (Population: cell lines; Intervention: derivative concentrations; Comparison: parent compound; Outcome: IC₅₀ values; Time: 24–72 hrs) to structure hypotheses .

Q. What strategies address discrepancies between in vitro and in vivo efficacy of this compound?

Methodological Answer:

- Evaluate pharmacokinetics (e.g., bioavailability via HPLC-MS in plasma).

- Test metabolite activity using liver microsome assays.

- Optimize delivery systems (nanoparticles, liposomes) to enhance stability. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses, such as poor absorption or rapid metabolism .

Q. How to ensure reproducibility in this compound’s pharmacological studies across different experimental models?

Methodological Answer:

- Standardize protocols (e.g., cell culture conditions, animal strains).

- Report detailed methodologies (e.g., dosing intervals, solvent vehicles).

- Validate findings using orthogonal assays (e.g., Western blot alongside ELISA). Follow guidelines from Beilstein Journal of Organic Chemistry for experimental transparency .

Q. What analytical approaches resolve contradictions in this compound’s mechanism of action studies?

Methodological Answer:

- Perform transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets.

- Use knockout models (CRISPR/Cas9) to validate pathway involvement.

- Apply dose-response and time-course experiments to distinguish primary vs. secondary effects. Discuss limitations (e.g., off-target effects) using IB Chemistry EE criteria for critical evaluation .

Q. How to integrate multi-omics data to elucidate this compound’s molecular targets and pathways?

Methodological Answer:

- Combine transcriptomics, metabolomics, and network pharmacology to map interactions.

- Use KEGG/GO enrichment analysis to identify overrepresented pathways.

- Validate hypotheses with ChIP-seq (for transcription factor binding) or siRNA silencing . Ensure data robustness via triangulation (correlate omics findings with phenotypic assays) .

Key Considerations for Researchers

- Ethical Standards : Adhere to protocols for human/animal studies, including informed consent and IACUC approval (if applicable) .

- Data Integrity : Use secure storage (e.g., encrypted databases) and version control for raw data .

- Literature Review : Prioritize peer-reviewed sources and avoid non-scholarly platforms (e.g., Wikipedia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.